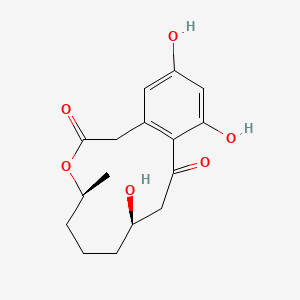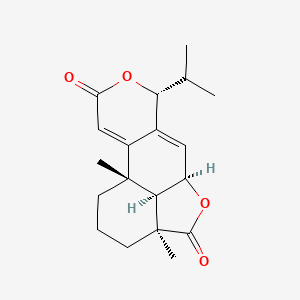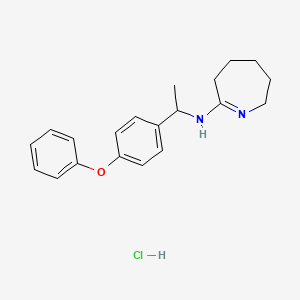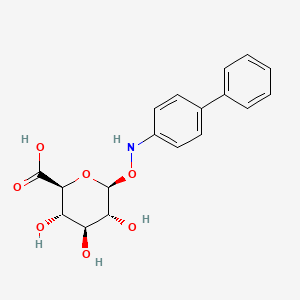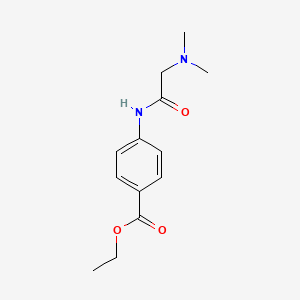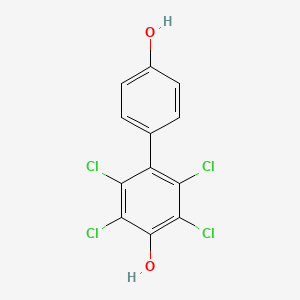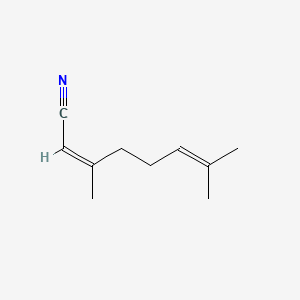
(Z)-3,7-DIMETHYL-2,6-OCTADIENENITRILE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3,7-DIMETHYL-2,6-OCTADIENENITRILE is an organic compound characterized by its unique structure, which includes a nitrile group and conjugated diene system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3,7-DIMETHYL-2,6-OCTADIENENITRILE typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of ketene dithioacetal with aromatic ketones in the presence of a base such as sodium hydroxide in dimethyl sulfoxide (DMSO). This reaction proceeds through a cascade mechanism involving addition, elimination, cyclization, and ring-opening steps .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(Z)-3,7-DIMETHYL-2,6-OCTADIENENITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxides, primary amines, and substituted nitriles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(Z)-3,7-DIMETHYL-2,6-OCTADIENENITRILE has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties .
Mechanism of Action
The mechanism of action of (Z)-3,7-DIMETHYL-2,6-OCTADIENENITRILE involves its interaction with molecular targets such as enzymes and receptors. The nitrile group can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. The conjugated diene system can participate in electron transfer reactions, further modulating the compound’s effects .
Comparison with Similar Compounds
Similar Compounds
(2E)-3,7-dimethylocta-2,6-dienenitrile: An isomer with different geometric configuration.
(2Z)-3,7-dimethylocta-2,6-dienamide: A related compound with an amide group instead of a nitrile.
Uniqueness
(Z)-3,7-DIMETHYL-2,6-OCTADIENENITRILE is unique due to its specific geometric configuration and the presence of both a nitrile group and a conjugated diene system.
Properties
CAS No. |
31983-27-4 |
|---|---|
Molecular Formula |
C10H15N |
Molecular Weight |
149.23 g/mol |
IUPAC Name |
(2Z)-3,7-dimethylocta-2,6-dienenitrile |
InChI |
InChI=1S/C10H15N/c1-9(2)5-4-6-10(3)7-8-11/h5,7H,4,6H2,1-3H3/b10-7- |
InChI Key |
HLCSDJLATUNSSI-UHFFFAOYSA-N |
SMILES |
CC(=CCCC(=CC#N)C)C |
Canonical SMILES |
CC(=CCCC(=CC#N)C)C |
Key on ui other cas no. |
5146-66-7 5585-39-7 |
Pictograms |
Health Hazard |
Synonyms |
3,7-dimethyl-2,6-octadienenitrile citralva geranyl nitrile |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


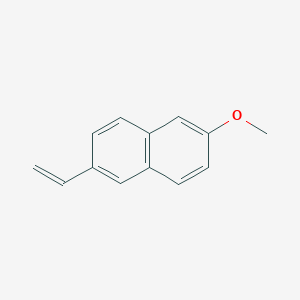
![6-Hydroxy-5-[[4-[[4-[(4-sulfophenyl)diazenyl]phenyl]carbamoyl]phenyl]diazenyl]naphthalene-2-sulfonic acid](/img/structure/B1203399.png)

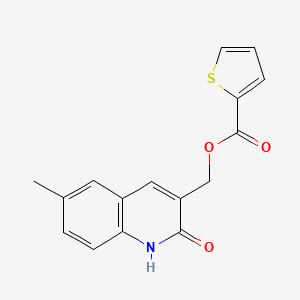
![N-(2-fluorophenyl)-2-[3-(1-oxopropyl)-1-indolyl]acetamide](/img/structure/B1203403.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-methylbenzamide](/img/structure/B1203404.png)
